molecular formula C48H36N6O6 B159167 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl- CAS No. 10127-03-4

2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-

Cat. No. B159167
CAS RN: 10127-03-4
M. Wt: 792.8 g/mol
InChI Key: FUWKVWMULKARSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as Sudan IV and is widely used as a dye in histology and microscopy. However, recent research has shown that this compound has several other potential applications, including in the field of medicine, agriculture, and environmental sciences.

Mechanism Of Action

The mechanism of action of 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] in inhibiting cancer cell growth is not fully understood. However, it is believed that the compound works by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the activity of certain enzymes that are essential for cancer cell growth.

Biochemical And Physiological Effects

2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] has several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to reduce cholesterol levels and improve liver function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] in lab experiments is its low cost and easy availability. However, one of the limitations of using this compound is its potential toxicity, especially at high concentrations. Therefore, it is important to use this compound with caution and follow appropriate safety measures.

Future Directions

There are several future directions for research on 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-]. One of the most promising areas of research is its potential application in developing new anticancer drugs. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity. Additionally, research is needed to explore the potential applications of this compound in other fields such as agriculture and environmental sciences.
Conclusion:
In conclusion, 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] is a synthetic compound that has several potential applications in scientific research. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising compound for developing new drugs and therapies. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] involves the reaction of 2-naphthol with diazotized 4,4'-diaminodiphenylmethane in the presence of hydrochloric acid. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and thin-layer chromatography.

Scientific Research Applications

2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Recent studies have shown that this compound has potent anticancer properties and can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells.

properties

CAS RN

10127-03-4

Product Name

2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-

Molecular Formula

C48H36N6O6

Molecular Weight

792.8 g/mol

IUPAC Name

3-hydroxy-4-[[4-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C48H36N6O6/c1-59-41-27-29(21-23-39(41)51-53-43-35-19-11-9-13-31(35)25-37(45(43)55)47(57)49-33-15-5-3-6-16-33)30-22-24-40(42(28-30)60-2)52-54-44-36-20-12-10-14-32(36)26-38(46(44)56)48(58)50-34-17-7-4-8-18-34/h3-28,55-56H,1-2H3,(H,49,57)(H,50,58)

InChI Key

FUWKVWMULKARSR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O)OC)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O)OC)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O

Other CAS RN

10127-03-4

Origin of Product

United States

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